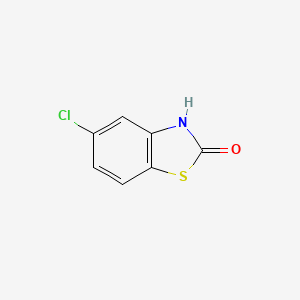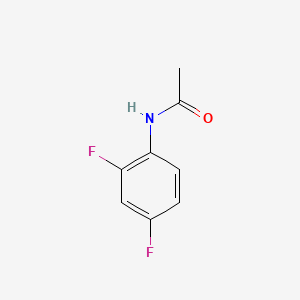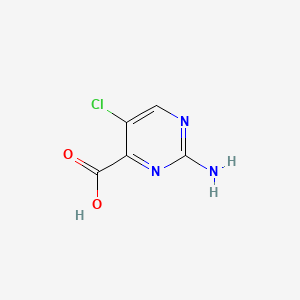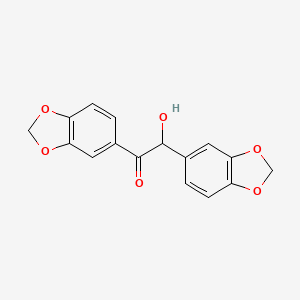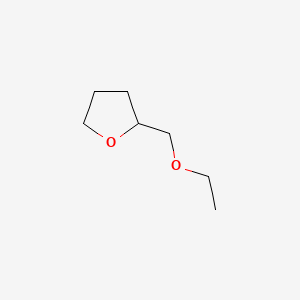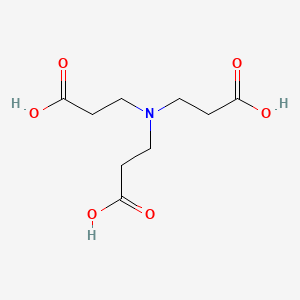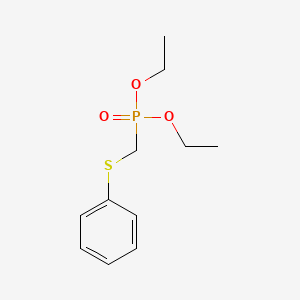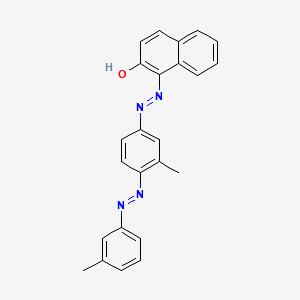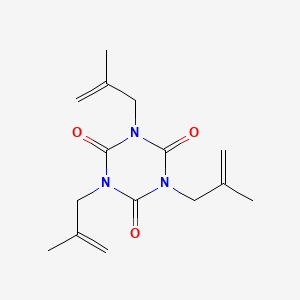
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium (CMPB) is a synthetic organic compound belonging to the class of benzoxazolium derivatives. It has been widely studied due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. CMPB has a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory activities. Moreover, it can be used as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. In
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has been studied extensively for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. Moreover, it has been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol. In addition, 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has been used in the development of drug delivery systems and as a reagent for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium is not well understood. However, it is believed that the compound has a number of biological activities, including antimicrobial, antioxidant, and anti-inflammatory activities. This is likely due to its ability to interact with various biological molecules, such as proteins and nucleic acids. Furthermore, it is believed that 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has a direct effect on the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase.
Biochemical and Physiological Effects
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial activity against a number of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have antioxidant activity, which may be due to its ability to scavenge free radicals. Furthermore, it has been shown to have anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. In addition, it has a wide range of biological activities, which makes it useful for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and its stability is relatively low.
Zukünftige Richtungen
Given the wide range of biological activities of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium, there are a number of potential future directions for research. These include the development of new fluorescent probes for the detection of various biomolecules, the development of new drug delivery systems, and the development of new reagents for the synthesis of other organic compounds. In addition, further research is needed to better understand the mechanism of action of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium and its potential applications in various fields.
Synthesemethoden
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium can be synthesized by a number of methods, including the condensation of 3-sulfonatopropylbenzene with 2-methyl-5-chlorobenzoxazole, the reaction of 3-sulfonatopropylbenzene with 2-methyl-5-chlorobenzoxazol-4-ol, and the reaction of 3-sulfonatopropylbenzene with 5-chloro-2-methylbenzoxazole. The most commonly used method is the condensation of 3-sulfonatopropylbenzene with 2-methyl-5-chlorobenzoxazole, which involves the reaction of the two compounds in a solvent such as ethanol or dimethylformamide. The reaction yields 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium with a yield of up to 95%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium involves the reaction of 5-chloro-2-methylbenzoxazole with 3-chloropropylsulfonic acid followed by quaternization with methyl iodide.", "Starting Materials": [ "5-chloro-2-methylbenzoxazole", "3-chloropropylsulfonic acid", "methyl iodide", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methylbenzoxazole in an organic solvent and add 3-chloropropylsulfonic acid. Heat the mixture under reflux for several hours.", "Step 2: Cool the mixture and add sodium hydroxide to adjust the pH to basic. Extract the product with an organic solvent.", "Step 3: Quaternize the product with methyl iodide in an organic solvent under reflux for several hours.", "Step 4: Cool the mixture and add water to precipitate the product. Filter and dry the product." ] } | |
CAS-Nummer |
51981-33-0 |
Produktname |
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium |
Molekularformel |
C11H12ClNO4S |
Molekulargewicht |
289.74 g/mol |
IUPAC-Name |
3-(5-chloro-2-methyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C11H12ClNO4S/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
FGLWJZIQGDRVHX-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-] |
Andere CAS-Nummern |
51981-33-0 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



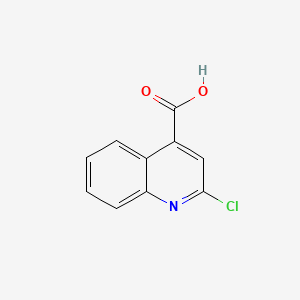
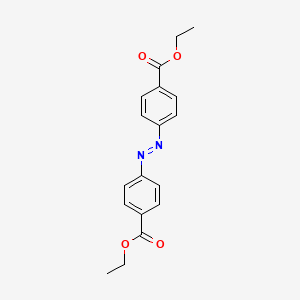

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)
